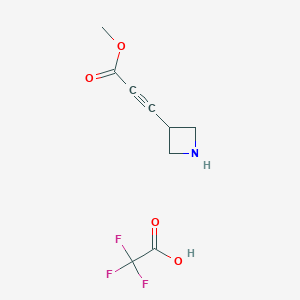

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2247102-79-8 . It has a molecular weight of 253.18 . The IUPAC name for this compound is methyl 3- (azetidin-3-yl)propiolate 2,2,2-trifluoroacetate .

Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential as Ligands

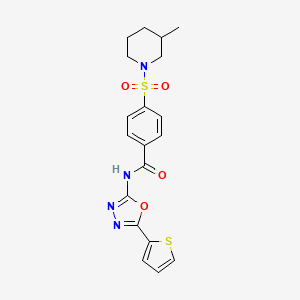

- Synthesis and Receptor Ligand Potential : One study detailed the synthesis of a novel ligand for nicotinic receptors, achieved through coupling [11C]iodomethane with a specific azetidine-1-carboxylate derivative, followed by deprotection using trifluoroacetic acid (TFA). This process highlights the compound's potential application in receptor ligand studies, particularly for imaging and diagnostic purposes in medicine (Karimi & Långström, 2002).

Chemical Transformations and Synthesis

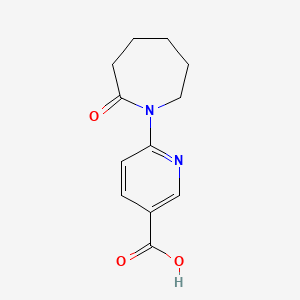

- Formation of Quinolones and Related Compounds : Research has shown the ability of trifluoroacetic acid to catalyze the rearrangement of 1-arylazetidin-2-ones, leading to the formation of dihydroquinolones through acyl migration and N–CO fission. This demonstrates the chemical's utility in synthesizing complex molecules with potential applications in drug development and organic chemistry (Kano, Ebata, & Shibuya, 1980).

Applications in Organic Synthesis

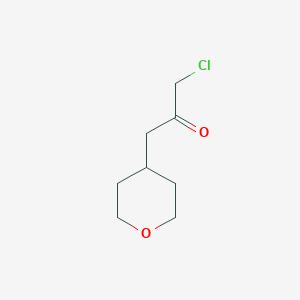

- Transition-Metal-Free Couplings : A study highlighted a transition-metal-free, three-component coupling process involving aziridines, arynes, and water, promoted by trifluoroacetic acid. This method produces N-aryl β-amino alcohol derivatives, showcasing the application of the compound in creating medicinally significant molecules (Roy, Baviskar, & Biju, 2015).

Advanced Materials and Polymers

- Self-curable Polyurethane Dispersion : An azetidine-containing compound was synthesized and introduced into a polyurethane (PU) prepolymer, resulting in a self-curable aqueous-based PU dispersion. This material's curing reaction forms a polymeric network structure, indicating its potential use in coatings, adhesives, and sealants (Wang, Chen, Yeh, & Chen, 2006).

Antibacterial Agents

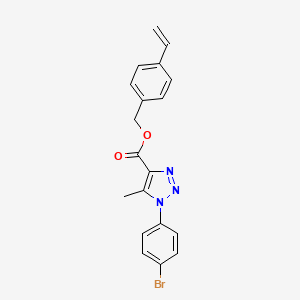

- Synthesis and Antibacterial Properties : The synthesis and antibacterial evaluation of azetidinone derivatives have been explored, showing promise against certain bacterial strains. This suggests the potential use of these compounds in developing new antibacterial drugs (Chopde, Meshram, & Pagadala, 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.C2HF3O2/c1-10-7(9)3-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,4-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROASRVAFIJYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1CNC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B2757587.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2757588.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2757589.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2757599.png)

![3-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2757600.png)